

# A Technical Guide to Chlorophenol Red: History, Properties, and Experimental Protocols

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Chlorophenol red (CPR), a member of the sulfonephthalein family of dyes, is a widely utilized pH indicator in analytical chemistry, biochemistry, and microbiological studies. Its distinct color transition in the near-neutral pH range makes it a valuable tool for monitoring pH changes in various aqueous systems. This technical guide provides an in-depth overview of the discovery and history of Chlorophenol red, its chemical and physical properties, and detailed experimental protocols for its use as a pH indicator.

## **Discovery and History**

The development of synthetic pH indicators flourished in the early 20th century, driven by the need for accurate and convenient methods for determining hydrogen ion concentration in biological and chemical systems. The heyday for the discovery and characterization of new indicators was from the 1920s to the 1960s.

While a definitive date for the initial synthesis of **Chlorophenol red** is not readily available in the reviewed literature, its development is closely associated with the systematic studies of sulfonephthalein dyes by the American biochemists William Mansfield Clark (1884-1964) and Herbert A. Lubs (1891-1971). Their work in the 1910s and 1920s led to the introduction of a series of indicators, often referred to as "Clark and Lubs indicators," which covered a wide range of pH values. Early research on **Chlorophenol red** was also conducted by Barnett



Cohen in the same period. These indicators, including Bromocresol green, Bromothymol blue, and Phenol red, provided researchers with a more reliable and colorful palette for pH determination than the naturally derived indicators used previously.

## **Chemical and Physical Properties**

**Chlorophenol red**, with the chemical name 3',3"-dichlorophenolsulfonephthalein, is a brownish powder in its solid form.[1] It is sparingly soluble in water but readily dissolves in ethanol.[2]

Property	Value	Reference
Chemical Formula	C19H12Cl2O5S	[1][3]
Molecular Weight	423.27 g/mol	[3]
CAS Number	4430-20-0	[1]
Appearance	Brownish powder	[1]
Melting Point	261 °C	[4]
Synonyms	Dichlorophenolsulfonephthalei n, Chlorphenol Red	[1][5]

## **Indicator Properties**

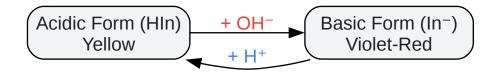
The utility of **Chlorophenol red** as a pH indicator stems from its distinct and reversible color change over a specific pH range. This change is due to the alteration of its chemical structure in response to varying hydrogen ion concentrations. In its acidic form, the molecule is in a lactone configuration, which is yellow. As the pH increases, the lactone ring opens to form a quinonoid structure, which is responsible for the characteristic violet-red color in its basic form.



Property	Value	Reference
pH Transition Range	4.8 - 6.7	[6]
5.2 - 6.8	[1][7]	
5.4 - 6.8	[4][8]	
Color Change	Yellow (acidic) to Violet/Red (basic)	[4][6][8]
рКа	~6.0	[2]
λmax (basic form)	572 nm	[6][8]

# Signaling Pathway and Chemical Equilibrium

The color change of **Chlorophenol red** is a direct result of a shift in the chemical equilibrium between its acidic (HIn) and basic (In<sup>-</sup>) forms. This equilibrium is governed by the pH of the solution.



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Caption: Chemical equilibrium of **Chlorophenol red** indicator.

# Experimental Protocols Preparation of Chlorophenol Red Indicator Solution

Objective: To prepare a stock solution of **Chlorophenol red** for use in titrations and spectrophotometric analysis.

#### Materials:

Chlorophenol red powder



- 95% Ethanol
- 0.1 M Sodium Hydroxide (NaOH)
- Distilled or deionized water
- Volumetric flasks (100 mL)
- Graduated cylinders
- Beakers
- Stirring rod

Procedure 1 (Ethanolic Solution):

- Weigh out 0.1 g of Chlorophenol red powder.
- Dissolve the powder in 100 mL of 20% ethanol.[1]
- Stir until completely dissolved.
- Store the solution in a well-stoppered bottle, protected from light.

Procedure 2 (Aqueous Solution):

- Weigh out 0.04 g of Chlorophenol red powder.
- In a beaker, add 0.94 mL of 0.1 M NaOH to the powder and mix to dissolve.[1]
- Quantitatively transfer the solution to a 100 mL volumetric flask.
- Dilute to the mark with distilled or deionized water.[1]
- Mix thoroughly.
- Store in a well-stoppered bottle.

## **Spectrophotometric Determination of pKa**







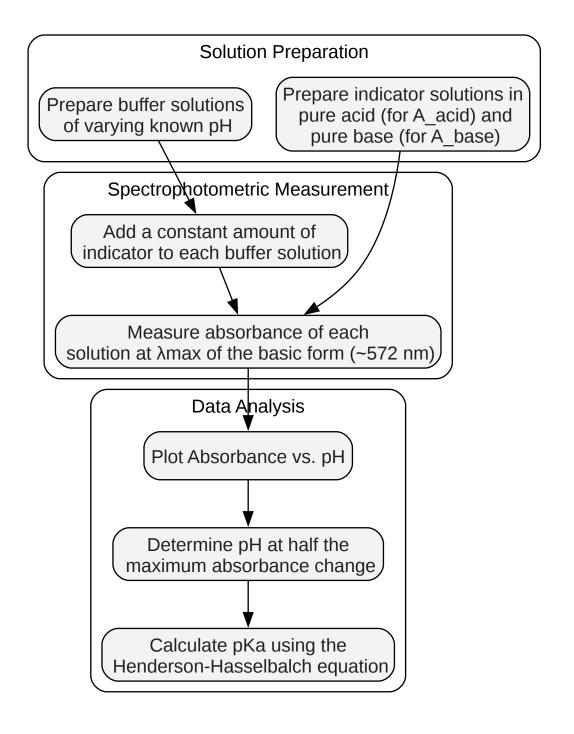
Objective: To determine the acid dissociation constant (pKa) of **Chlorophenol red** using a spectrophotometer.

#### Materials:

- Chlorophenol red indicator solution
- Buffer solutions of known pH (e.g., acetate buffers ranging from pH 4.5 to 7.0)
- 1.0 M Acetic Acid
- 1.0 M Sodium Acetate
- UV-Vis Spectrophotometer
- Cuvettes
- Pipettes
- Volumetric flasks

Experimental Workflow:





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Caption: Workflow for the spectrophotometric determination of pKa.

#### Procedure:

• Prepare a series of buffer solutions with accurately known pH values spanning the transition range of **Chlorophenol red** (approximately pH 5.0 to 7.0).



- Prepare two reference solutions: one with the indicator in a strongly acidic solution (e.g., 0.1 M HCl, to obtain the spectrum of the pure acidic form, Hln) and one in a strongly basic solution (e.g., 0.1 M NaOH, for the pure basic form, In-).
- Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the basic form of Chlorophenol red (~572 nm).
- To a series of test tubes or cuvettes, add a fixed volume of each buffer solution.
- Add a small, constant volume of the Chlorophenol red stock solution to each tube/cuvette
  and mix well.
- Measure the absorbance of each solution at ~572 nm.
- Plot the measured absorbance versus the pH of the buffer solutions.
- The pKa is the pH at which the absorbance is halfway between the minimum (acidic) and maximum (basic) absorbance values.
- Alternatively, the pKa can be calculated using the following equation for each buffer solution:
   pKa = pH + log([A A\_acid] / [A\_base A]) where A is the absorbance of the indicator in the
   buffer, A\_acid is the absorbance in the strongly acidic solution, and A\_base is the
   absorbance in the strongly basic solution.

## Acid-Base Titration Using Chlorophenol Red

Objective: To determine the concentration of an unknown acid or base using **Chlorophenol** red as an indicator.

#### Materials:

- Analyte (acid or base of unknown concentration)
- Titrant (standardized solution of a strong base or acid)
- Chlorophenol red indicator solution
- Burette



- Pipette
- Erlenmeyer flask
- Stir plate and stir bar (optional)

#### Procedure:

- Rinse the burette with a small amount of the titrant and then fill it. Record the initial volume.
- Pipette a known volume of the analyte into an Erlenmeyer flask.
- Add 2-3 drops of **Chlorophenol red** indicator solution to the analyte. The solution should turn yellow if the analyte is acidic or violet-red if it is basic (though titration of a base with an acid is less common for this indicator's range).
- Slowly add the titrant from the burette to the analyte while constantly swirling the flask.
- Continue adding the titrant drop by drop as the endpoint is approached. The endpoint is reached when the solution shows a persistent color change from yellow to faint violet-red.
- · Record the final volume of the titrant.
- Calculate the concentration of the analyte using the formula:  $M_1V_1 = M_2V_2$ , where  $M_1$  and  $V_1$  are the molarity and volume of the analyte, and  $M_2$  and  $V_2$  are the molarity and volume of the titrant.

## **Applications**

**Chlorophenol red**'s pH transition range makes it particularly useful for:

- Titrations of weak acids with strong bases where the equivalence point is in the slightly acidic to neutral range.
- Biochemical assays where pH needs to be monitored near neutrality.[9]
- Microbiological culture media to detect changes in pH due to microbial metabolism.[9]



- Water quality testing to determine pH levels.[9]
- Selective determination of chlorine dioxide in drinking water.[4][8]

### Conclusion

**Chlorophenol red** remains a staple pH indicator in many scientific disciplines. Its discovery as part of the systematic development of sulfonephthalein dyes by early 20th-century chemists provided a valuable tool for pH measurement. Understanding its properties and the proper experimental protocols for its use is essential for obtaining accurate and reliable results in research, quality control, and various analytical procedures.

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